1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE
Overview
Description
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with brominated and methoxylated phenyl groups
Preparation Methods
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 3-methoxybenzoyl chloride.
Formation of Piperazine Intermediate: The piperazine ring is formed by reacting ethylenediamine with the appropriate benzyl chloride under basic conditions.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3-methoxybenzoyl chloride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE can be compared with similar compounds, such as:
1-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYL]-4-(3-METHOXYBENZOYL)PIPERAZINE: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(3-CHLOROBENZOYL)PIPERAZINE: The presence of a chlorine atom instead of a methoxy group in the benzoyl moiety can affect the compound’s pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-5-3-4-15(13-18)20(24)23-10-8-22(9-11-23)14-16-12-17(21)6-7-19(16)26-2/h3-7,12-13H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKUYGFRSWBMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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